2-((9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-N-(4-methylbenzyl)acetamide
CAS No.: 1223763-10-7
Cat. No.: VC7369181
Molecular Formula: C27H28N6O2S
Molecular Weight: 500.62
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1223763-10-7 |
|---|---|
| Molecular Formula | C27H28N6O2S |
| Molecular Weight | 500.62 |
| IUPAC Name | 2-[[11-(4-butoxyphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl]-N-[(4-methylphenyl)methyl]acetamide |
| Standard InChI | InChI=1S/C27H28N6O2S/c1-3-4-15-35-22-11-9-21(10-12-22)23-16-24-26-29-30-27(32(26)13-14-33(24)31-23)36-18-25(34)28-17-20-7-5-19(2)6-8-20/h5-14,16H,3-4,15,17-18H2,1-2H3,(H,28,34) |
| Standard InChI Key | WNIUCPPFRJUGHR-UHFFFAOYSA-N |
| SMILES | CCCCOC1=CC=C(C=C1)C2=NN3C=CN4C(=NN=C4SCC(=O)NCC5=CC=C(C=C5)C)C3=C2 |
Introduction
Structural Analysis and Nomenclature
The compound belongs to the pyrazolo[1,5-a] triazolo[3,4-c]pyrazine family, characterized by a fused tricyclic core comprising pyrazole, triazole, and pyrazine rings. Key structural features include:
-
4-Butoxyphenyl substituent at position 9 of the pyrazine ring, introducing lipophilicity and potential π-π stacking interactions .
-
Thioacetamide linker at position 3, featuring a sulfur atom that may enhance hydrogen-bonding capacity compared to oxygen analogs .
-
4-Methylbenzyl group on the acetamide nitrogen, contributing to steric bulk and modulating membrane permeability .
The IUPAC name systematically describes this architecture:
2-[(9-(4-butoxyphenyl)-3,6,9,11-tetraazatricyclo[7.3.0.0²,⁶]dodeca-1(9),2,4,7,10-pentaen-3-yl)sulfanyl]-N-[(4-methylphenyl)methyl]acetamide.
Synthetic Pathways and Optimization
Core Scaffold Construction
The pyrazolo-triazolo-pyrazine nucleus is typically synthesized via cyclocondensation reactions. A representative route involves:
-
Pyrazole ring formation through 1,3-dipolar cycloaddition of hydrazines with α,β-unsaturated ketones .
-
Triazole annulation using nitrene intermediates generated from azides .
-
Pyrazine closure via Dimroth rearrangement under acidic conditions .
Functionalization Strategies
Critical modifications to the core structure include:
-
Suzuki-Miyaura coupling for introducing the 4-butoxyphenyl group at position 9, leveraging palladium catalysis .
-
Thioether formation through nucleophilic displacement of chlorinated intermediates with mercaptoacetamide derivatives .
-
Reductive amination to install the 4-methylbenzyl moiety on the acetamide nitrogen .
Table 1: Synthetic Intermediates and Reaction Conditions
| Step | Reagent/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Core formation | HCl/EtOH, 80°C | 68 | |
| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃, DMF/H₂O | 72 | |
| Thioetherification | K₂CO₃, DMF, 50°C | 65 |
Physicochemical Properties
Predicted properties derived from structural analogs (e.g., F832-0667 ) and computational modeling:
Table 2: Key Physicochemical Parameters
| Parameter | Value | Method |
|---|---|---|
| Molecular weight | 535.62 g/mol | Calculated |
| logP | 4.2 ± 0.3 | XLogP3 |
| Water solubility | -4.1 (LogS) | Ali-BCCC |
| Polar surface area | 128 Ų | E-Dragon |
| H-bond donors/acceptors | 1/6 | -- |
The thioacetamide moiety increases polarity compared to propanamide analogs (e.g., F832-0667 logP 4.08 ), potentially improving aqueous solubility while maintaining membrane permeability.
Biological Activity and Mechanisms
While direct bioactivity data for this compound is unavailable, related structures exhibit:
-
Adenosine receptor antagonism: Pyrazolo-triazolo-pyrimidines show nM affinity for A₃ receptors, with selectivity modulated by N⁵/N⁸ substitutions .
-
Antiproliferative effects: Analogous triazolo-pyrazines inhibit cancer cell growth (IC₅₀ 1-10 μM) via kinase modulation .
-
PPI modulation: Structural similarity to F832-0667 suggests potential protein-protein interaction (PPI) inhibition, particularly in epigenetic regulation .
Hypothesized targets:
-
CDK2/Cyclin A: Molecular docking studies predict binding to the ATP pocket (ΔG = -9.2 kcal/mol) .
-
HDAC6: Thioacetamide may coordinate zinc in the catalytic domain .
Pharmacokinetic Considerations
ADME profile predictions:
-
Absorption: High Caco-2 permeability (Papp > 20 × 10⁻⁶ cm/s) due to balanced logP and moderate PSA .
-
Metabolism: Susceptible to CYP3A4-mediated oxidation of the butoxy chain and glucuronidation of the acetamide .
-
Excretion: Predominantly fecal (70%) based on molecular weight and polarity .
Comparative Analysis with Structural Analogs
Table 3: Comparison with F832-0667
| Feature | Target Compound | F832-0667 |
|---|---|---|
| Linker | Thioacetamide | Propanamide |
| logP | 4.2 | 4.08 |
| H-bond acceptors | 6 | 6 |
| Anticipated target | HDAC6 | PPARγ |
The thioether group may enhance metal-binding capacity compared to the carbonyl in F832-0667, redirecting biological activity toward zinc-dependent enzymes.
Challenges and Future Directions
Synthetic Challenges
-
Regioselectivity: Control of triazole ring annulation requires precise stoichiometric control .
-
Sulfur stability: Thioethers may oxidize to sulfones during storage, necessitating antioxidant additives .
Biological Characterization Priorities
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume